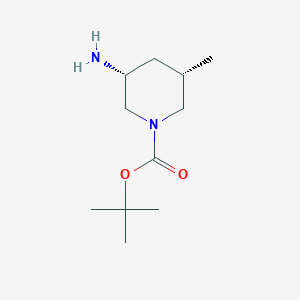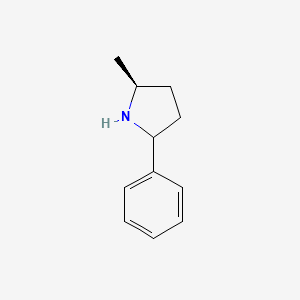![molecular formula C12H19ClN2O B3111790 [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride CAS No. 1860012-50-5](/img/structure/B3111790.png)
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride” is a chemical compound with the CAS Number: 1860012-50-5 . It has a molecular weight of 279.21 and its IUPAC name is [(2S)-4-benzyl-2-piperazinyl]methanol dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O.2ClH/c15-10-12-9-14 (7-6-13-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10H2;2*1H/t12-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Transformation into Central Nervous System Ligands
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride has been used in the synthesis of novel compounds with potential applications as ligands for central nervous system receptors. A study by Beduerftig, Weigl, and Wünsch (2001) describes a three-step synthesis process starting from (S)-serine. This process led to the creation of chiral, non-racemic bicyclic lactams showing promising interaction with σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).
Development of Endocannabinoid Hydrolases Inhibitors
In the development of endocannabinoid hydrolases inhibitors, compounds related to this compound have been synthesized and tested. A study by Morera et al. (2012) highlights the synthesis of a series of compounds tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), leading to the identification of potent dual FAAH-MAGL inhibitors (Morera, Labar, Ortar, & Lambert, 2012).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been explored. Mandala et al. (2013) synthesized novel compounds showing significant antibacterial and antifungal activities. These findings were supported by molecular modeling and docking studies, demonstrating the compounds' interaction with specific protein targets (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Environmentally Benign Synthesis Methods
Research has also focused on developing environmentally benign methods for synthesizing related compounds. Ágai et al. (2004) developed a scalable synthesis method for 2- and 4-substituted benzylpiperidines, a category to which this compound belongs. This method emphasized the importance of temperature, acidity, and substrate structure in achieving selectivity (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).
Biological Properties
A study by Gevorgyan et al. (2017) investigated the synthesis and biological properties of derivatives of this compound. Some derivatives exhibited anti-inflammatory, analgesic, and peripheral N-cholinolytic activity, demonstrating the potential therapeutic applications of these compounds (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzylamine", "2-Methyl-2-nitrosopropane", "Sodium borohydride", "4-Benzyloxy-1-benzylpiperidine", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Reduction of 2-Methyl-2-nitrosopropane with sodium borohydride to form 2-methylpropan-2-ol", "Step 2: Reaction of benzylamine with 2-methylpropan-2-ol to form N-benzyl-N-(2-hydroxy-2-methylpropyl)amine", "Step 3: Cyclization of N-benzyl-N-(2-hydroxy-2-methylpropyl)amine with 4-Benzyloxy-1-benzylpiperidine in the presence of hydrochloric acid to form [(2S)-4-benzylpiperazin-2-yl]methanol", "Step 4: Conversion of [(2S)-4-benzylpiperazin-2-yl]methanol to its dihydrochloride salt by treatment with hydrochloric acid in methanol" ] } | |
Numéro CAS |
1860012-50-5 |
Formule moléculaire |
C12H19ClN2O |
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
[(2S)-4-benzylpiperazin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t12-;/m0./s1 |
Clé InChI |
HURHEKNESQRGLO-YDALLXLXSA-N |
SMILES isomérique |
C1CN(C[C@H](N1)CO)CC2=CC=CC=C2.Cl |
SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl |
SMILES canonique |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



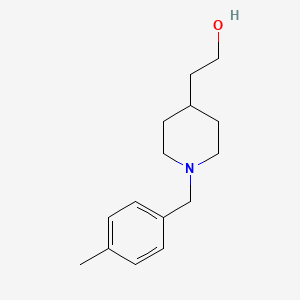
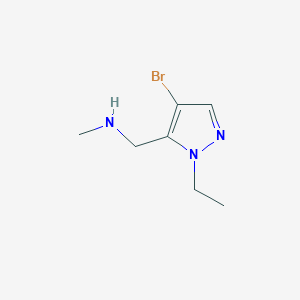
![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)


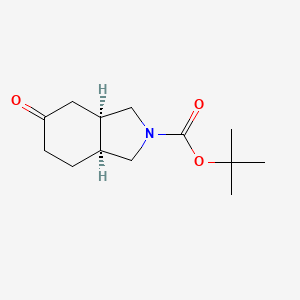
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)



![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)
